molecular formula C12H13N3O3S B488646 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 484646-23-3

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Katalognummer: B488646
CAS-Nummer: 484646-23-3
Molekulargewicht: 279.32g/mol
InChI-Schlüssel: OURVOVWTVHNHKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a thioether linkage to a pyrrolidine-acetyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling interactions with biological targets.

Eigenschaften

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-10(15-5-1-2-6-15)8-19-12-14-13-11(18-12)9-4-3-7-17-9/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVOVWTVHNHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. The resulting compound is then reacted with 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thioether derivatives.

Wissenschaftliche Forschungsanwendungen

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and oxadiazole rings are often involved in π-π stacking interactions, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

1,3,4-Oxadiazole Derivatives with Aromatic Substitutions

1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Structure: Features a benzimidazole instead of furan and variable substituents on the oxadiazole.

1-Phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone Structure: Pyridinyl substituent at position 5 of oxadiazole and phenyl group instead of pyrrolidine. Activity: Not explicitly reported, but pyridinyl groups are known to enhance metal coordination and solubility . Key Difference: The pyridine ring may improve water solubility but reduce lipophilicity compared to pyrrolidine.

Derivatives with Heterocyclic Linkages

2-((5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone Structure: Benzimidazole-oxadiazole hybrid with a piperazine-acetyl group. Activity: Evaluated as an aromatase inhibitor, highlighting the role of extended π-systems in enzyme binding . Key Difference: The benzylpiperazine group introduces bulkier substituents, which may affect membrane permeability compared to pyrrolidine.

1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one

  • Structure : Pyrimidinylthio-propyl chain on oxadiazole and substituted phenyl groups.
  • Activity : Anticancer activity linked to the pyrimidine moiety’s ability to interfere with nucleotide metabolism .
  • Key Difference : The flexible propyl-thioether chain may enhance conformational adaptability for target binding compared to rigid furan.

Antimicrobial Oxadiazole-Thiadiazole Hybrids

2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-substitutedphenyl)ethan-1-one Structure: Hybrid oxadiazole-thiadiazole system with cyclohexylamino and aryl groups. Activity: Antimicrobial activity (MIC: 30.2–43.2 µg/cm³) attributed to thiadiazole’s sulfur content enhancing membrane disruption . Key Difference: The dual heterocyclic system (oxadiazole + thiadiazole) offers synergistic electronic effects absent in the target compound.

Pharmacological and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Biological Activity Key Findings Reference
Target Compound R1 = Furan-2-yl, R2 = Pyrrolidin-1-yl Not reported Hypothesized balanced lipophilicity and π-stacking from furan/pyrrolidine. N/A
1H-Benzo[d]imidazol-1-yl derivative R1 = Benzimidazole, R2 = Variable Antioxidant (IC₅₀ ~ ascorbic acid) Enhanced H-bonding capacity improves radical scavenging.
Pyridin-4-yl derivative R1 = Pyridin-4-yl, R2 = Phenyl N/A Pyridine enhances solubility; phenyl increases rigidity.
Pyrimidin-2-ylthio derivative R1 = Pyrimidinylthio-propyl, R2 = Substituted phenyl Anticancer Flexible chain aids target binding; pyrimidine disrupts DNA synthesis.
Oxadiazole-thiadiazole hybrid R1 = Cyclohexylamino-thiadiazole, R2 = Substituted phenyl Antimicrobial (MIC: 30.2–43.2 µg/cm³) Dual heterocycles enhance membrane disruption.

Biologische Aktivität

The compound 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel organic molecule that integrates a furan ring, an oxadiazole moiety, and a pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide an in-depth review of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O2SC_{12}H_{14}N_2O_2S, with a molecular weight of approximately 254.32 g/mol. The structural representation can be summarized as follows:

Structure 2 5 Furan 2 yl 1 3 4 oxadiazol 2 yl thio 1 pyrrolidin 1 yl ethanone\text{Structure }2-\text{ 5 Furan 2 yl 1 3 4 oxadiazol 2 yl thio 1 pyrrolidin 1 yl ethanone}

Biological Activity Overview

Research indicates that compounds containing furan and oxadiazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that oxadiazole derivatives show significant antibacterial and antifungal properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds with oxadiazole structures have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the furan moiety enhances the anticancer potential by interacting with biological targets involved in cell proliferation .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotective applications, potentially aiding in conditions like neurodegeneration due to their ability to modulate neurotransmitter systems .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related oxadiazole compounds found that modifications in the molecular structure significantly influenced activity levels. The compound exhibited minimum inhibitory concentrations (MICs) against multiple bacterial strains, suggesting its potential as a therapeutic agent.

CompoundMIC (µg/mL)Target Organisms
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Target Compound12Both

Anticancer Activity

In vitro studies have indicated that the compound induces apoptosis in cancer cells through a mechanism involving caspase activation and mitochondrial dysfunction. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase-dependent apoptosis
HeLa (Cervical)20Mitochondrial disruption

These findings highlight the compound's potential as an anticancer agent.

Neuroprotective Effects

Research has also suggested that the compound can protect neuronal cells from oxidative stress-induced damage. In a model of oxidative stress, it was observed that treatment with the compound reduced cell death significantly:

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control40-
Target Compound8060

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of the target compound showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : A preclinical study demonstrated that administering the compound alongside conventional chemotherapy enhanced therapeutic outcomes in tumor-bearing mice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.